(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide
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Overview
Description
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropylamine, which is then reacted with furan-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is subsequently reacted with thiophen-3-ylmethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan and thiophene rings can interact with aromatic residues in proteins, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The exact pathways involved would depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-cyclopropyl-3-(furan-3-yl)prop-2-enamide: Lacks the thiophene ring, which may result in different biological activity.
(2E)-N-cyclopropyl-3-(thiophen-3-yl)prop-2-enamide: Lacks the furan ring, potentially altering its chemical reactivity and applications.
(2E)-N-[(thiophen-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide: Similar structure but with different substitution patterns, affecting its properties.
Uniqueness
The presence of both furan and thiophene rings in (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide makes it unique compared to its analogs
Properties
IUPAC Name |
(E)-N-cyclopropyl-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(4-1-12-5-7-18-10-12)16(14-2-3-14)9-13-6-8-19-11-13/h1,4-8,10-11,14H,2-3,9H2/b4-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLBUMHXIUSSC-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CSC=C2)C(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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